molecular formula Cl2+ B1238392 CID 5460592

CID 5460592

Cat. No.: B1238392
M. Wt: 70.9 g/mol
InChI Key: IPYDCMMBWLZPDH-UHFFFAOYSA-N
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Description

However, PubChem entries typically include molecular structure, physicochemical properties, biological activity, and associated literature. For a comprehensive introduction, researchers should consult PubChem’s database for:

  • Molecular formula and IUPAC name.
  • Spectral data (e.g., NMR, MS) and experimental properties (e.g., solubility, logP).
  • Biological targets (e.g., enzyme inhibition, receptor binding).
  • Synthesis protocols (if available) and safety data (toxicity, hazards) .

Properties

Molecular Formula

Cl2+

Molecular Weight

70.9 g/mol

InChI

InChI=1S/Cl2/c1-2/q+1

InChI Key

IPYDCMMBWLZPDH-UHFFFAOYSA-N

Canonical SMILES

Cl[Cl+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural analogs are identified via PubChem’s similarity search or tools like 3D overlays (as in , Figure 8). Below is a hypothetical framework for comparison using analogous examples:

Table 1: Structural Comparison of CID 5460592 and Analogs
Compound (CID) Core Structure Functional Groups Molecular Weight (g/mol) Key Biological Activity
This compound Hypothetical scaffold Carboxylic acid, alkyl chain [Value] [Target enzyme/receptor]
Ginkgolic acid 17:1 (5469634) Alkylphenol Long unsaturated chain 346.5 PPAR-γ modulation
Betulin (72326) Lupane triterpenoid Hydroxyl groups 442.7 Antiviral, anti-inflammatory
Oscillatoxin D (101283546) Polyketide Ether linkages, methyl branches 534.6 Cytotoxicity


Key Findings :

  • Functional group diversity (e.g., carboxylic acids vs. triterpenoids) dictates solubility and bioavailability.
  • Steric effects (e.g., betulin’s rigid structure) influence binding to hydrophobic enzyme pockets .
  • Biological activity : Smaller molecules (e.g., ginkgolic acid) often show better membrane permeability, while polyketides (e.g., oscillatoxin) exhibit potent cytotoxicity .

Functional Comparison with Pharmacologically Similar Compounds

Compounds sharing therapeutic targets can be compared using assays such as IC₅₀, EC₅₀, or binding affinity (e.g., ).

Table 2: Functional Comparison Using Pharmacological Data
Compound (CID) Target IC₅₀ (μM) Mechanism of Action Selectivity Index
This compound [Hypothetical target] [Value] Competitive inhibition [Value]
Irbesartan (3749) Angiotensin II receptor 0.001 Non-competitive antagonist >1000
Troglitazone (5591) PPAR-γ 0.5 Agonist 10

Key Findings :

  • Potency: Irbesartan’s sub-nanomolar IC₅₀ highlights its clinical relevance for hypertension .
  • Selectivity : Troglitazone’s lower selectivity index correlates with off-target effects (e.g., hepatotoxicity).
  • This compound’s profile would require validation via dose-response assays and toxicity screening (e.g., ).

Methodological Considerations for Comparative Studies

Data Sources
  • PubChem : For structural descriptors (e.g., InChIKey, SMILES) and bioactivity data .
  • Mass spectrometry : Source-in collision-induced dissociation (CID) spectra aid structural elucidation (e.g., ).
  • Molecular docking : Predict binding modes using tools like AutoDock or Schrödinger .
Limitations
  • Data gaps : Many PubChem entries lack experimental validation (e.g., incomplete toxicity profiles).
  • Structural vs. betulin derivatives) .

Q & A

Q. What steps ensure reproducibility in computational modeling of this compound’s binding kinetics?

  • Methodological Answer : Share force field parameters, simulation scripts, and trajectory files via platforms like GitHub or ModelDB. Use containerization (e.g., Docker) to standardize software environments. Validate models with experimental data (e.g., SPR kinetics) and report convergence criteria (e.g., RMSD thresholds) as per Beilstein Journal’s computational guidelines .

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